1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a 4-methylphenyl group attached to an azetidine ring, which is further connected to a prop-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one can be achieved through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-methylbenzaldehyde with 4-methylacetophenone in the presence of aqueous sodium hydroxide in methanol. The reaction mixture is stirred at room temperature, and the product is obtained in good yield and purity after recrystallization from hot methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various azetidine derivatives with different functional groups.
Scientific Research Applications
1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Another azetidinone derivative with similar biological activities.
3-Allylazetidin-2-one: Known for its antiproliferative effects on cancer cells.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Exhibits significant in vitro antiproliferative activities.
Uniqueness
1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one is unique due to its specific structural features, such as the 4-methylphenyl group and the prop-2-en-1-one moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-[(4-methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-14(16)15-9-13(10-15)8-12-6-4-11(2)5-7-12/h3-7,13H,1,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLMVOLZLXSCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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